N-ethyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex tricyclic carboxamide derivative featuring a fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key structural attributes include:
- N-ethyl substitution at position 1, enhancing lipophilicity.
- 11-methyl and 2-oxo groups, which influence electronic distribution and hydrogen-bonding capabilities.
The compound’s synthesis likely involves multi-step cyclization and functionalization processes, analogous to methods described for structurally related spirocyclic compounds (e.g., coupling of oxa-spiro intermediates with benzothiazol derivatives) . Its discontinuation in commercial catalogs (e.g., CymitQuimica) suggests challenges in scalability or stability .
Properties
Molecular Formula |
C24H25N5O3 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-ethyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C24H25N5O3/c1-4-26-23(30)18-14-19-22(27-21-15(2)6-5-12-29(21)24(19)31)28(20(18)25)13-11-16-7-9-17(32-3)10-8-16/h5-10,12,14,25H,4,11,13H2,1-3H3,(H,26,30) |
InChI Key |
BXANRGGUBGAOFB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-imino-1-[2-(4-methoxyphenyl)ethyl]-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multiple steps. One common method involves the reaction of ethyl 3-aryl-2-cyanoprop-2-enoates with N1, N3-bis(2-methoxyphenyl)propanediamide in the presence of triethylamine in anhydrous ethanol. This reaction proceeds through a Michael addition followed by intramolecular cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-imino-1-[2-(4-methoxyphenyl)ethyl]-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-ethyl-2-imino-1-[2-(4-methoxyphenyl)ethyl]-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-ethyl-2-imino-1-[2-(4-methoxyphenyl)ethyl]-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique properties are best understood through comparative analysis with analogues. Below is a detailed comparison:
Table 1: Structural and Functional Comparisons
*Calculated based on structural formulas.
Key Observations :
Substituent-Driven Solubility: The target compound’s 4-methoxyphenylethyl group increases hydrophobicity compared to Analog A’s 2-methoxyethyl group, reducing aqueous solubility . Spirocyclic derivatives (e.g., 8-(4-dimethylaminophenyl)) exhibit tunable solubility via polar substituents (e.g., hydroxyl or dimethylamino groups) .
Synthetic Complexity :
- The target compound’s tricyclic core requires advanced cyclization techniques, whereas spirocyclic analogues (e.g., 7-oxa-9-aza-spiro[4.5]decane-6,10-dione) are synthesized via condensation of 2-Oxa-spiro intermediates with benzothiazol-2-yl-amines .
Hydrogen-Bonding Networks :
- The 2-oxo group in the target compound may form intramolecular hydrogen bonds, stabilizing the tricyclic framework. Similar patterns are observed in spirocyclic diones, where carbonyl groups mediate crystal packing .
Commercial Viability :
- Both the target compound and Analog A are discontinued, highlighting synthetic or stability challenges. In contrast, spirocyclic benzothiazol derivatives remain actively researched for photophysical and medicinal applications .
Research Findings and Implications
Crystallographic Insights :
- The compound’s structure determination likely employed SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation), tools widely used for complex heterocycles .
- Hydrogen-bonding motifs (e.g., N–H···O interactions) could be analyzed using graph-set notation, as described by Bernstein et al. .
Functional Potential :
- The discontinuation of commercial availability underscores the need for improved synthetic routes or stabilization strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
